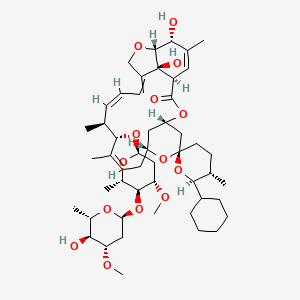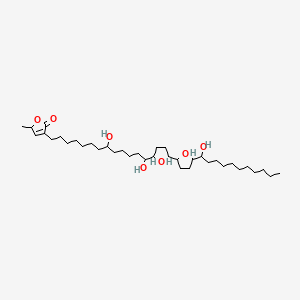
(+)-Ipratropine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Ipratropine is a chiral compound that belongs to the class of tropane alkaloids. It is a synthetic derivative of atropine and is used primarily for its anticholinergic properties. This compound is known for its ability to inhibit the action of acetylcholine on muscarinic receptors, making it useful in various medical applications, particularly in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Ipratropine typically involves the esterification of tropine with tropic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process can be summarized as follows:
Esterification: Tropine is reacted with tropic acid in the presence of hydrochloric acid to form this compound.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Esterification: Large quantities of tropine and tropic acid are reacted in industrial reactors.
Continuous Purification: The crude product is continuously purified using industrial-scale chromatography or crystallization methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(+)-Ipratropine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound, often with altered pharmacological properties.
Substitution Products: Substituted derivatives with different functional groups replacing the ester group.
Scientific Research Applications
(+)-Ipratropine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on muscarinic receptors and its role in neurotransmission.
Medicine: Extensively researched for its therapeutic potential in treating respiratory conditions, gastrointestinal disorders, and as a pre-anesthetic medication.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
(+)-Ipratropine exerts its effects by competitively inhibiting the action of acetylcholine on muscarinic receptors. This inhibition prevents the activation of these receptors, leading to a decrease in parasympathetic nervous system activity. The primary molecular targets are the muscarinic acetylcholine receptors, particularly the M3 subtype, which is involved in smooth muscle contraction and glandular secretion.
Comparison with Similar Compounds
Similar Compounds
Atropine: A racemic mixture of (+)- and (-)-hyoscyamine, used for similar anticholinergic effects.
Scopolamine: Another tropane alkaloid with similar pharmacological properties but different therapeutic uses.
Tiotropium: A long-acting anticholinergic agent used in the treatment of COPD.
Uniqueness
(+)-Ipratropine is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Unlike atropine, which is a racemic mixture, this compound is a single enantiomer, providing more targeted and predictable effects. Its selectivity for muscarinic receptors also makes it a valuable compound in both research and clinical settings.
Properties
CAS No. |
141197-26-4 |
|---|---|
Molecular Formula |
C20H30NO3+ |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1/t16-,17+,18?,19-,21?/m0/s1 |
InChI Key |
OEXHQOGQTVQTAT-SSZRJXQFSA-N |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)C |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
Synonyms |
8-Azoniabicyclo[3.2.1]octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-, [3(R)-(endo,syn)]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




